Glyphosate

Description

Properties

IUPAC Name |

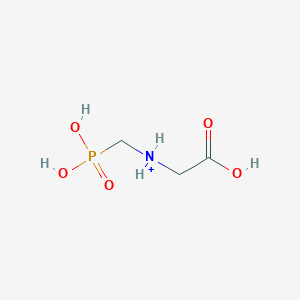

2-(phosphonomethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDAORKBJWWYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P, Array | |

| Record name | GLYPHOSATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYPHOSATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | glyphosate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glyphosate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34494-03-6 (mono-hydrochloride salt), 40465-66-5 (mono-ammonium salt), 70393-85-0 (hydrochloride salt) | |

| Record name | Glyphosate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1024122 | |

| Record name | Glyphosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glyphosate is an odorless white powder. Decomposition begins at approximately 419 °F (darkens). pH (1% solution in water) 2.5. (NTP, 1992), White solid; [Merck Index] Colorless solid; [ICSC], COLOURLESS CRYSTALS. | |

| Record name | GLYPHOSATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyphosate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYPHOSATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

5 to 10 mg/mL at 64 °F (NTP, 1992), Solubility in water (20 °C): 1050 g/L /Glyphosate trimethylammonium salt/, In water, 10.5 g/L in water at pH 1.9 and 20 °C, Practically insoluble in common organic solvents, e.g. acetone, ethanol and xylene, Solubility in water, g/100ml at 25 °C: 1.2 | |

| Record name | GLYPHOSATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYPHOSATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYPHOSATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.74 (NTP, 1992) - Denser than water; will sink, 1.705 at 20 °C, 1.7 g/cm³ | |

| Record name | GLYPHOSATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYPHOSATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYPHOSATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.94e-07 mmHg at 113 °F (NTP, 1992), 0.0000001 [mmHg], 9.8X10-8 mm Hg /1.31X10-2 mPa/ at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | GLYPHOSATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyphosate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYPHOSATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYPHOSATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystals, White solid | |

CAS No. |

1071-83-6 | |

| Record name | GLYPHOSATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glyphosate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyphosate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | glyphosate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyphosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyphosate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYPHOSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4632WW1X5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYPHOSATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYPHOSATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0160 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

446 °F (decomposes) (NTP, 1992), 230 °C (dec), Gilfonos, Roundup: Clear, viscous amber-colored solution; pH 4.4-4.9. Practically odorless to slight amine-like odor. Lider: Colorless crystals. MW: 169.09; MP: 200 °C | |

| Record name | GLYPHOSATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYPHOSATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core of Glyphosate's Herbicidal Action: A Technical Guide to the Inhibition of the Shikimate Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyphosate, the world's most widely used broad-spectrum herbicide, exerts its phytotoxic effects by specifically targeting a crucial metabolic pathway in plants: the shikimate pathway. This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are vital for protein synthesis and the production of a vast array of secondary metabolites essential for plant growth and defense. This in-depth technical guide elucidates the molecular mechanism of this compound's inhibition of the shikimate pathway, details the biochemical consequences for the plant, and provides comprehensive experimental protocols for studying these effects. Quantitative data on enzyme inhibition and metabolite accumulation are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug and herbicide development.

Introduction: The Shikimate Pathway - A Central Hub in Plant Metabolism

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[1][2] Chorismate serves as a critical precursor for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[3] These amino acids are not only fundamental building blocks for proteins but also the entry point for the biosynthesis of a multitude of secondary metabolites, including lignins, flavonoids, and alkaloids, which are essential for plant structure, signaling, and defense.[3] The shikimate pathway is found in plants, bacteria, fungi, and some protozoans, but is notably absent in animals, making it an ideal target for selective herbicides.[3]

The pathway proceeds through the following key enzymatic steps:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase

-

3-dehydroquinate (DHQ) synthase

-

3-dehydroquinate dehydratase

-

Shikimate dehydrogenase

-

Shikimate kinase

-

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EPSPS)

-

Chorismate synthase

Mechanism of Action: this compound's Targeted Inhibition of EPSP Synthase

This compound's herbicidal activity stems from its potent and specific inhibition of the sixth enzyme in the shikimate pathway, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). EPSPS catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form EPSP and inorganic phosphate.

Enzyme Kinetics of Inhibition

This compound acts as a transition-state analog of the tetrahedral intermediate formed during the EPSPS-catalyzed reaction. Kinetic studies have revealed a complex and highly specific mode of inhibition:

-

Competitive Inhibition with respect to Phosphoenolpyruvate (PEP): this compound competes with PEP for binding to the EPSPS enzyme. However, this competition only occurs after shikimate-3-phosphate (S3P) has already bound to the enzyme, forming an enzyme-S3P complex.

-

Uncompetitive Inhibition with respect to Shikimate-3-Phosphate (S3P): this compound binds to the pre-formed EPSPS-S3P complex, not to the free enzyme. This binding locks the enzyme in an inactive state, preventing the subsequent binding and reaction of PEP.

This ordered binding mechanism, where S3P must bind first, followed by either PEP (in the normal reaction) or this compound (in the inhibited state), is a key feature of this compound's mode of action.

Quantitative Data on EPSPS Inhibition

The inhibitory potency of this compound on EPSPS varies between organisms and is a critical factor in both its efficacy as an herbicide and the evolution of resistance. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this inhibition.

| Organism/Enzyme Source | EPSPS Class | Inhibition Parameter | Value (µM) | Reference(s) |

| Neurospora crassa | - | Ki | 1.1 | |

| Escherichia coli (Wild-Type) | Class I | Ki | 0.3 | |

| Escherichia coli (TIPS mutant) | Class I (Resistant) | Ki | 2,400 | |

| Zea mays (Maize) | Class I | Ki | 0.066 | |

| Agrobacterium sp. strain CP4 | Class II (Resistant) | Ki | 1,970 | |

| Escherichia coli (Wild-Type) | Class I | IC50 | 2.5 | |

| Agrobacterium sp. strain CP4 | Class II (Resistant) | IC50 | 11,000 | |

| Eleusine indica (Goosegrass - Susceptible) | Class I | IC50 | 3.0-4.5 | |

| Eleusine indica (Goosegrass - Resistant, P106S) | Class I (Resistant) | IC50 | 10.5-13.5 |

Biochemical Consequences of EPSPS Inhibition

The inhibition of EPSPS by this compound triggers a cascade of metabolic disruptions within the plant, ultimately leading to cell death.

Accumulation of Shikimate

The most immediate and pronounced effect of EPSPS inhibition is the massive accumulation of its substrate, shikimate-3-phosphate, which is rapidly dephosphorylated to shikimate. This accumulation is a hallmark of this compound action and can be used as a biomarker for this compound exposure and susceptibility.

| Plant Species | Population Type | This compound Treatment | Time After Treatment | Shikimate Accumulation (µg/g fresh weight) | Reference(s) |

| Conyza canadensis (Horseweed) | Susceptible | 0.84 kg ae/ha | 4 days | >1000 | |

| Conyza canadensis (Horseweed) | Resistant | 0.84 kg ae/ha | 4 days | >1000 (declined after 2 days) | |

| Amaranthus palmeri | Susceptible | Field Dose | 24 hours | ~5 µ g/leaf disk | |

| Amaranthus palmeri | Resistant (EPSPS amplification) | Field Dose | 24 hours | ~0.6 µ g/leaf disk | |

| Untreated Plants | N/A | N/A | N/A | <100 |

Deregulation of the Shikimate Pathway

The shikimate pathway is normally under tight feedback regulation. The aromatic amino acids, particularly arogenate (a precursor to phenylalanine and tyrosine), act as feedback inhibitors of DAHP synthase, the first enzyme in the pathway. By blocking the pathway, this compound leads to a depletion of these downstream regulatory molecules. This lack of feedback inhibition results in the deregulation of the pathway, causing an uncontrolled flow of carbon into the production of shikimate. This "metabolic suicide" diverts significant energy and carbon resources away from other essential metabolic processes.

Impact on Aromatic Amino Acid Biosynthesis

Logically, the inhibition of the shikimate pathway should lead to a deficiency in aromatic amino acids. While some studies have reported a decrease in the levels of phenylalanine and tyrosine after this compound treatment, others have observed an increase or no significant change in the total aromatic amino acid pool. This apparent contradiction may be due to several factors, including protein turnover, complex regulatory feedback loops, and the timing and dosage of this compound application. The disruption of the delicate balance of amino acid pools is a significant contributor to the phytotoxicity of this compound.

Experimental Protocols

EPSPS Enzyme Activity Assay

This protocol is adapted from methodologies described by Dayan et al. (2015) and others.

1. Enzyme Extraction:

- Grind 5 g of fresh leaf tissue to a fine powder in liquid nitrogen using a mortar and pestle.

- Transfer the powder to a 50 mL tube containing 25 mL of cold extraction buffer (100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, 0.5 mM benzamidine, 10 mM β-mercaptoethanol, and 1% PVPP).

- Vortex for 5 minutes and then centrifuge at 18,000 x g for 30 minutes at 4°C.

- Collect the supernatant and perform a two-step ammonium sulfate precipitation (e.g., 45% followed by 80% saturation) to partially purify the EPSPS enzyme.

- Resuspend the final pellet in a minimal volume of assay buffer and dialyze overnight against a suitable buffer.

2. Enzyme Activity Measurement:

- Determine the total soluble protein concentration of the enzyme extract using a Bradford assay.

- The EPSPS activity is measured by quantifying the release of inorganic phosphate (Pi) using a colorimetric assay, such as the EnzCheck Phosphate Assay Kit.

- The reaction mixture (e.g., in a 96-well plate) should contain assay buffer (100 mM MOPS, 1 mM MgCl2, 10% glycerol, pH 7.0), shikimate-3-phosphate, phosphoenolpyruvate, and the enzyme extract.

- To determine the inhibitory effect of this compound, include a range of this compound concentrations in the reaction mixtures.

- Initiate the reaction by adding one of the substrates or the enzyme.

- Measure the change in absorbance over time at the appropriate wavelength (e.g., 360 nm for the EnzCheck kit).

- Calculate the specific activity as µmol of Pi released per mg of protein per minute.

Quantification of Shikimate by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the method described by Mueller et al. (2003).

1. Extraction:

- Homogenize approximately 100 mg of fresh plant tissue in 1 mL of 1 M HCl.

- Incubate the mixture for 24 hours at room temperature.

- Centrifuge at 10,000 x g for 15 minutes to pellet the debris.

- Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC Analysis:

- Use a C18 reverse-phase column.

- The mobile phase is typically an acidic aqueous solution (e.g., 0.1% phosphoric acid in water).

- Set the flow rate to approximately 1 mL/min.

- Detect shikimate using a photodiode array (PDA) detector at a wavelength of 215 nm.

- Quantify the shikimate concentration by comparing the peak area to a standard curve prepared with known concentrations of shikimic acid.

Metabolomic Analysis of this compound-Treated Plants

This is a generalized workflow for a plant metabolomics study to investigate the effects of this compound.

1. Experimental Design and Sample Collection:

- Grow plants under controlled conditions.

- Treat plants with this compound at various concentrations and for different durations. Include untreated control plants.

- Harvest plant tissue at specific time points and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

2. Sample Preparation:

- Lyophilize (freeze-dry) the frozen tissue to remove water.

- Grind the dried tissue to a fine, homogeneous powder.

- Extract metabolites using a suitable solvent system, often a mixture of methanol, chloroform, and water, to separate polar and nonpolar compounds.

3. Data Acquisition:

- Analyze the extracts using analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and derivatized non-volatile compounds, and Liquid Chromatography-Mass Spectrometry (LC-MS) for a wide range of polar and non-polar metabolites.

4. Data Analysis:

- Process the raw data to identify and quantify metabolites. This involves peak picking, alignment, and normalization.

- Use multivariate statistical analysis (e.g., Principal Component Analysis - PCA, and Partial Least Squares-Discriminant Analysis - PLS-DA) to identify significant differences in the metabolite profiles between treated and control groups.

- Annotate the significantly altered metabolites by comparing their mass spectra and retention times to spectral libraries and standards.

- Perform pathway analysis to map the identified metabolites onto biochemical pathways and understand the systemic effects of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Shikimate Pathway and the site of this compound inhibition.

Caption: Kinetic mechanism of EPSPS inhibition by this compound.

Caption: A typical workflow for a plant metabolomics study.

Conclusion

The inhibition of the shikimate pathway by this compound represents a cornerstone of modern weed management. A thorough understanding of the molecular interactions, kinetic parameters, and downstream metabolic consequences is paramount for the development of new herbicidal strategies and for managing the evolution of this compound resistance. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate details of this crucial herbicide-plant interaction. The continued application of advanced analytical techniques, such as metabolomics, will further unravel the complex network of metabolic perturbations induced by this compound and pave the way for the next generation of weed control solutions.

References

A Comprehensive Technical Guide to Glyphosate Degradation Pathways in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the environmental fate of glyphosate, focusing on its degradation pathways in soil and aquatic systems. The document outlines the primary microbial-mediated processes, summarizes key quantitative data on degradation kinetics, details standardized experimental protocols for studying its breakdown, and provides visual representations of the core biochemical pathways and experimental workflows.

Introduction to this compound and its Environmental Fate

This compound [N-(phosphonomethyl)glycine] is a broad-spectrum, non-selective systemic herbicide used extensively in agriculture, forestry, and urban settings.[1][2] Its primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants and many microorganisms.[3][4] Given its widespread application, understanding its persistence, mobility, and degradation is critical for assessing its environmental impact.

The primary route of this compound dissipation from soil and water is through microbial degradation.[5] While abiotic processes like photodegradation are generally insignificant, the rate and extent of microbial breakdown are heavily influenced by environmental factors such as soil type, temperature, moisture, pH, and the composition of the microbial community.

Core Microbial Degradation Pathways

Microorganisms have evolved two primary enzymatic pathways to metabolize this compound, typically utilizing it as a source of phosphorus, carbon, or nitrogen. These pathways are the Aminomethylphosphonic acid (AMPA) pathway and the Sarcosine/Glycine pathway.

2.1 The Aminomethylphosphonic Acid (AMPA) Pathway

The most prevalent degradation route for this compound in the environment proceeds through the formation of aminomethylphosphonic acid (AMPA). This pathway is initiated by the enzyme This compound oxidoreductase (GOX) , which cleaves the carbon-nitrogen (C-N) bond.

-

Reaction: this compound → Aminomethylphosphonic acid (AMPA) + Glyoxylate

AMPA is the major metabolite of this compound and is frequently detected in soil and water. However, AMPA can be more persistent than its parent compound and exhibits its own phytotoxicity. The glyoxylate produced is a simple organic acid that can be readily utilized by microorganisms in central metabolic pathways. Some bacteria can further break down AMPA using a C-P lyase enzyme, which cleaves the carbon-phosphorus bond to yield phosphate and methylamine.

2.2 The Sarcosine and Glycine Pathway

An alternative pathway, primarily employed by bacteria like Pseudomonas sp. when utilizing this compound as a sole phosphorus source, involves the direct cleavage of the carbon-phosphorus (C-P) bond. This reaction is catalyzed by the C-P lyase enzyme system.

-

Reaction 1: this compound → Sarcosine + Inorganic Phosphate (Pi)

The resulting sarcosine is then further metabolized by sarcosine oxidase into glycine and formaldehyde.

-

Reaction 2: Sarcosine → Glycine + Formaldehyde

This pathway is often regulated by the availability of inorganic phosphate in the environment; its activity can be repressed in phosphate-rich conditions. The end products, glycine and formaldehyde, are readily assimilated by microorganisms.

Visualization of Degradation Pathways and Workflows

3.1 this compound Microbial Degradation Pathways

The following diagram illustrates the two primary enzymatic pathways for this compound breakdown.

3.2 Experimental Workflow for Soil Degradation Studies

This diagram outlines a typical workflow for conducting a this compound degradation study in a soil microcosm.

Quantitative Data on this compound Degradation

The persistence of this compound is typically measured by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This value varies widely based on environmental conditions.

Table 1: Summary of this compound Half-Life in Soil and Water

| Environment | Half-Life (DT50) Range | Typical Half-Life | Citations |

| Soil | 2 – 197 days | 47 days | |

| Water | A few days – 91 days | 12 days – 10 weeks | |

| Water (Ponds) | 12 – 60 days | - | |

| Sediment | Can exceed 1 year | - |

Table 2: Factors Influencing this compound Degradation Rates

| Factor | Effect on Degradation Rate | Description | Citations | | :--- | :--- | :--- | | Microbial Activity | Increases | The primary driver of degradation. Higher microbial biomass and activity lead to faster breakdown. | | | Temperature | Increases (with rising temp) | Higher temperatures generally accelerate microbial metabolism and enzymatic reactions, up to an optimal point. | | | Soil Moisture | Increases (with optimal moisture) | Adequate moisture is essential for microbial activity. Both very dry and water-saturated (anaerobic) conditions can slow degradation. | | | Soil Adsorption | Decreases | this compound strongly adsorbs to soil particles, especially clay and organic matter, reducing its bioavailability to microorganisms. | | | Phosphate Levels | Increases | High levels of inorganic phosphate can compete with this compound for soil binding sites, increasing its bioavailability. It can also stimulate mineralization. | | | Metal Ions (Fe³⁺, Al³⁺) | Decreases | These ions can form complexes with this compound, increasing its adsorption to soil and reducing its availability for microbial attack. | | | pH | Variable | Soil pH affects both this compound's chemical form and microbial community composition, leading to variable effects on degradation. | |

Experimental Protocols for Degradation Studies

This section provides a representative methodology for a laboratory-based soil microcosm study to determine the degradation rate and pathway of this compound.

5.1 Objective

To quantify the rate of this compound degradation and identify major metabolites in a specific soil type under controlled laboratory conditions.

5.2 Materials and Equipment

-

Soil: Freshly collected from the field of interest, sieved (e.g., 2-4 mm) to remove large debris.

-

Chemicals: Analytical grade this compound, AMPA standard, ¹⁴C-labeled this compound (optional, for mineralization), certified organic-free water, extraction solvents (e.g., 0.01 M CaCl₂, 0.1 N NaOH), derivatizing agent (e.g., FMOC-Cl, if using HPLC-FLD).

-

Apparatus: Biometer flasks or sealed containers, incubator, mechanical shaker, centrifuge, analytical balance, pH meter, liquid scintillation counter (if using ¹⁴C), HPLC with Fluorescence Detector (FLD) or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

5.3 Experimental Procedure

-

Soil Characterization: Analyze the soil for key physicochemical properties, including texture (sand/silt/clay content), pH, organic carbon content, and microbial biomass.

-

Microcosm Preparation:

-

Place a known amount of soil (e.g., 25-50 g dry weight equivalent) into each microcosm vessel (e.g., 250 mL biometer flask).

-

Adjust soil moisture to a predetermined level, typically 50-70% of water-holding capacity.

-

Pre-incubate the soil microcosms for several days in the dark at a constant temperature (e.g., 25°C) to allow the microbial community to stabilize.

-

-

This compound Application:

-

Prepare a stock solution of this compound (and ¹⁴C-glyphosate, if applicable) in water.

-

Spike each soil sample to achieve the desired initial concentration, ensuring even distribution. Prepare control samples (no this compound) and sterile controls (autoclaved soil) to distinguish between biotic and abiotic degradation.

-

-

Incubation and Sampling:

-

Incubate the microcosms in the dark at a constant temperature.

-

If measuring mineralization, trap the evolved ¹⁴CO₂ in a sodium hydroxide (NaOH) solution within the biometer flask's sidearm. Sample the NaOH trap periodically (e.g., every 1-3 days) and analyze using liquid scintillation counting.

-

Perform destructive sampling of replicate microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

-

-

Extraction of Residues:

-

For each sampled microcosm, perform a sequential extraction.

-

First Extraction (Bioavailable fraction): Add an aqueous solution like 0.01 M CaCl₂ and shake for a specified time (e.g., 2 hours). Centrifuge and collect the supernatant.

-

Second Extraction (Strongly sorbed fraction): To the remaining soil pellet, add a stronger extractant like 0.1 N NaOH and shake overnight. Centrifuge and collect the supernatant.

-

Combine or analyze the extracts separately.

-

-

Analytical Quantification:

-

Direct Analysis (Preferred): Analyze the extracts directly for this compound and AMPA using LC-MS/MS. This method is highly sensitive and specific and typically does not require derivatization.

-

Derivatization Method: If using HPLC-FLD, derivatize the extracts with an agent like 9-fluorenylmethylchloroformate (FMOC-Cl) to make this compound and AMPA fluorescent, allowing for detection.

-

Prepare a calibration curve using analytical standards for accurate quantification.

-

-

Data Analysis:

-

Plot the concentration of this compound over time.

-

Calculate the degradation kinetics, typically using a first-order model, to determine the degradation rate constant (k) and the half-life (DT50 = 0.693/k).

-

Conclusion

The environmental degradation of this compound is a complex process predominantly driven by soil and water microorganisms. Two main pathways, the AMPA pathway and the sarcosine/glycine pathway, govern its breakdown into simpler, assimilable compounds. The rate of this degradation is highly variable and dependent on a multitude of site-specific environmental factors. Accurate assessment of this compound's fate requires robust experimental designs, such as the soil microcosm study detailed herein, coupled with sensitive analytical techniques like LC-MS/MS. This knowledge is essential for predicting the persistence of this compound and its primary metabolite, AMPA, in various ecosystems.

References

The Journey of a Herbicide: An In-depth Technical Guide to Glyphosate Translocation and Accumulation in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Glyphosate, the most widely used broad-spectrum systemic herbicide globally, owes its efficacy to its ability to move within a plant and accumulate in vital tissues, ultimately leading to mortality.[1] Understanding the intricate processes of this compound translocation and accumulation is paramount for developing more effective weed management strategies, engineering resistant crops, and assessing the environmental fate of this ubiquitous chemical. This technical guide provides a comprehensive overview of the core mechanisms governing this compound's journey within the plant, from initial absorption to its final destination and metabolic fate.

Absorption: The Gateway into the Plant

This compound is primarily absorbed through the foliage and green stems of plants.[2][3] The waxy cuticle of the leaf presents a significant barrier to the entry of this hydrophilic molecule. Commercial formulations of this compound-based herbicides, therefore, include surfactants that reduce the surface tension of spray droplets, facilitating better leaf coverage and penetration through the cuticle.[4] While foliar uptake is the principal route of entry, root absorption can also occur, particularly in sandy or soilless substrates where this compound is not rapidly bound to soil particles.[5]

Translocation: A Systemic Voyage

Once inside the plant, this compound is translocated systemically, primarily via the phloem, along with the flow of photoassimilates from source tissues (mature leaves) to sink tissues. This "source-to-sink" movement ensures that the herbicide reaches the most metabolically active parts of the plant, where it can exert its phytotoxic effects. These critical sink tissues include:

-

Meristems: Actively growing points such as shoot and root apices.

-

Developing Organs: Young leaves, flowers, and fruits.

-

Underground Tissues: Roots and rhizomes, where it can accumulate.

The unique chemical structure of this compound, with its three acidic groups and one basic group, is crucial for its efficient phloem mobility. While the precise mechanism of phloem loading is not fully elucidated, it is thought to potentially involve phosphate transporters. In addition to phloem transport, this compound can also be translocated through the xylem when taken up by the roots.

Factors that can influence the rate and extent of this compound translocation include:

-

Plant Species: Different species exhibit varying capacities for this compound absorption and translocation.

-

Growth Stage: The developmental stage of the plant can impact the efficiency of translocation, with younger, actively growing plants often showing greater movement of the herbicide.

-

Environmental Conditions: Factors such as temperature, humidity, and light intensity can affect plant physiological processes, thereby influencing this compound uptake and transport.

Mechanism of Action: Inhibition of the Shikimate Pathway

The phytotoxicity of this compound stems from its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and some microorganisms. The shikimate pathway is absent in animals, which is a primary reason for this compound's low direct toxicity to mammals.

By blocking EPSPS, this compound prevents the production of these essential amino acids, which are vital for protein synthesis and the formation of numerous secondary metabolites. This disruption leads to a cascade of metabolic disturbances, ultimately causing a cessation of growth and plant death, which can take from 4 to 20 days.

Below is a diagram illustrating the inhibition of the shikimate pathway by this compound.

Accumulation and Metabolism in Plant Tissues

This compound tends to accumulate in the meristematic tissues, immature leaves, and underground storage organs. In most plant species, this compound is not significantly metabolized. The primary degradation product, when it does occur, is aminomethylphosphonic acid (AMPA). However, in some this compound-tolerant genetically modified crops, a gene encoding for a this compound N-acetyl-transferase (GAT) has been introduced. This enzyme detoxifies this compound by converting it to N-acetylthis compound.

The diagram below illustrates the translocation and accumulation of this compound within a plant.

Quantitative Data on this compound Translocation and Accumulation

The following tables summarize quantitative data from various studies on this compound absorption and translocation in different plant species.

Table 1: this compound Absorption in Various Weed Species 72 Hours After Treatment (HAT)

| Plant Species | This compound Absorption (%) | Reference |

| Amaranthus hybridus | >90 | |

| Ipomoea grandifolia | 80 | |

| Commelina benghalensis | 66 |

Table 2: Translocation of Absorbed 14C-Glyphosate in Various Weed Species 72 Hours After Treatment (HAT)

| Plant Species | Treated Leaf (%) | Shoot (%) | Branch (%) | Root (%) | Reference |

| Amaranthus hybridus | 75 | 25 (total translocated) | - | - | |

| Ipomoea grandifolia | - | 2.2 | 3.5 | 4.6 | |

| Commelina benghalensis | 39 | 15.2 | - | 11.6 |

Table 3: 14C-Glyphosate Distribution in Tolerant and Susceptible Weed Species 72 Hours After Treatment (HAT)

| Plant Species | Application Leaf (%) | Other Leaves (%) | Stems (%) | Roots (%) | Floral Bud (%) | Reference |

| Sida latifolia (tolerant) | ~88 | - | - | small amount | - | |

| Tridax procumbens (tolerant) | 75 | - | - | - | > translocated |

Experimental Protocols for this compound Analysis

The quantification of this compound and its primary metabolite, AMPA, in plant tissues is challenging due to their high polarity, low volatility, and lack of a UV-absorbing chromophore. Chromatographic methods are the most widely used techniques for their determination.

Sample Preparation

A general procedure for extracting this compound and AMPA from plant material involves:

-

Homogenization: A representative sample of the plant tissue (e.g., leaves, roots, seeds) is homogenized.

-

Extraction: The homogenized sample is extracted using a suitable solvent, often a mixture of water and an organic solvent like methanol, sometimes with the addition of an acid (e.g., formic acid).

-

Cleanup: The extract is then purified to remove interfering matrix components. This can be achieved through solid-phase extraction (SPE) or filtration.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for this compound analysis.

-

Derivatization: Due to this compound's lack of a chromophore, a derivatization step is often required for detection by UV or fluorescence detectors. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amino group of this compound and AMPA.

-

Detection:

-

Fluorescence Detection (FLD): After derivatization, the fluorescent derivatives can be detected with high sensitivity.

-

UV/Vis Detection: The derivatized compounds can also be detected using a UV/Vis detector.

-

Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, often allowing for the analysis of underivatized this compound.

-

Gas Chromatography (GC) can also be used, but it requires a derivatization step to make the polar this compound and AMPA molecules volatile. This is often achieved through silylation. GC is typically coupled with a mass spectrometer (GC-MS) for detection.

The workflow for a typical this compound analysis is depicted below.

Conclusion

The systemic nature of this compound, facilitated by its efficient translocation through the phloem and accumulation in key metabolic sinks, is the cornerstone of its herbicidal activity. A thorough understanding of these processes, from the molecular interactions with plant transporters to the inhibition of the shikimate pathway, is crucial for the agricultural and scientific communities. The methodologies outlined in this guide provide a framework for the continued investigation of this compound's behavior in plants, which will undoubtedly contribute to the development of more sustainable and effective weed control technologies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Technical Fact Sheet [npic.orst.edu]

- 3. This compound | NC State Extension Publications [content.ces.ncsu.edu]

- 4. This compound in Runoff Waters and in the Root-Zone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Toll: A Technical Guide to the Toxicological Effects of Glyphosate on Non-Target Organisms

A comprehensive examination of the unintended consequences of the world's most widely used herbicide on ecosystems and their inhabitants. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the toxicological impacts of glyphosate and its formulations on a diverse range of non-target organisms. Through a synthesis of current scientific literature, this document details the mechanisms of toxicity, presents quantitative toxicological data, outlines key experimental protocols, and visualizes the complex biological interactions at play.

Executive Summary

This compound, the active ingredient in numerous broad-spectrum herbicides, is designed to eliminate unwanted vegetation by inhibiting the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids in plants and some microorganisms.[1][2] However, its extensive use has led to widespread environmental contamination, raising significant concerns about its effects on non-target organisms.[3] This guide reveals that the toxicological impacts of this compound extend far beyond its intended targets, affecting a wide array of species from soil microbes to vertebrates. The evidence presented herein underscores the complexity of this compound's ecotoxicology, highlighting the often-greater toxicity of commercial formulations compared to the active ingredient alone, a phenomenon attributed to the synergistic effects of adjuvants.[4]

Mechanistic Insights into this compound Toxicity

While this compound's primary mode of action is the disruption of the shikimate pathway in plants and microbes, its toxicity in non-target animals, which lack this pathway, is multifaceted and involves several indirect and direct mechanisms.[5]

1.1 Oxidative Stress: A growing body of evidence points to oxidative stress as a central mechanism of this compound-induced toxicity in a variety of non-target organisms. Exposure to this compound and its formulations has been shown to increase the production of reactive oxygen species (ROS), leading to cellular damage, lipid peroxidation, and DNA damage.

1.2 Gut Microbiome Dysbiosis: The shikimate pathway is present in many gut bacteria. This compound can disrupt the gut microbiome by inhibiting the growth of beneficial bacteria, such as Lactobacillus and Bifidobacterium, while potentially promoting the proliferation of pathogenic strains. This dysbiosis can lead to a pro-inflammatory state and has been identified as a potential mechanism through which this compound can negatively affect host physiology.

1.3 Neurotoxicity: Studies have demonstrated that this compound and its formulations can induce neurotoxic effects, including alterations in neurotransmission, neuroinflammation, and mitochondrial dysfunction. These effects can manifest as behavioral and motor disorders in exposed animals.

1.4 Endocrine Disruption: this compound-based herbicides have been identified as potential endocrine disruptors, with studies showing interference with gonadal hormone secretion and reproductive development in animals.

Below is a diagram illustrating the central role of oxidative stress in this compound-induced toxicity.

Caption: A diagram of the this compound-induced oxidative stress pathway.

The following diagram illustrates the disruption of the gut microbiome by this compound.

Caption: A diagram illustrating this compound's disruption of the gut microbiome.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound and its formulations on various non-target organisms. It is important to note that commercial formulations are often more toxic than the active ingredient alone.

Table 1: Acute Toxicity of this compound and its Formulations to Non-Target Organisms

| Organism Group | Species | Compound | Endpoint | Value (mg/L) | Reference |

| Aquatic Invertebrates | Daphnia magna | This compound IPA | 48h EC50 | 1.4 - 7.2 | |

| Daphnia magna | Roundup® | 48h EC50 | 3.7 - 10.6 | ||

| Artemia salina | Roundup® | 48h LC50 | 14.19 | ||

| Acartia tonsa | Roundup® | 48h LC50 | 1.77 | ||

| Laeonereis acuta | Roundup® | 96h LC50 | 8.19 | ||

| Callinectes sapidus (megalopae) | Roundup® Pro | 24h LC50 | 6.279 | ||

| Fish | Oncorhynchus mykiss | This compound | 96h LC50 | 38 | |

| Lepomis macrochirus | This compound | 96h LC50 | 47 | ||

| Various species | Roundup® | 96h LC50 | 24 - 50 | ||

| Amphibians | Various species | This compound | 96h LC50 | 6.5 - 115 | |

| Soil Organisms | Eisenia fetida (Earthworm) | 2,4-D | 14d Mortality | 30-40% at all test concentrations |

Table 2: Chronic and Sublethal Effects of this compound and its Formulations

| Organism Group | Species | Compound | Exposure Duration | Endpoint | Concentration (mg/L) | Effect | Reference |

| Aquatic Invertebrates | Daphnia magna | This compound & Roundup® | 55 days | Juvenile Size | 0.05 | Significant reduction | |

| Daphnia magna | Roundup® | 55 days | Fecundity & Abortion Rate | 0.45 | Negative effects | ||

| Fish | Danio rerio | Roundup® & this compound | 21 days | Egg Production | 10 | Reduced | |

| Danio rerio | Roundup® & this compound | 21 days | Embryo Mortality | 10 | Increased | ||

| Soil Organisms | Eisenia fetida (Earthworm) | This compound | 56 days | Mean Weight | All test concentrations | Gradual and significant reduction (50%) | |

| Eisenia fetida (Earthworm) | This compound | 56 days | Reproduction | All test concentrations | No cocoons or juveniles produced | ||

| Lumbricus terrestris (Earthworm) | This compound-based herbicide | 3 weeks | Surface Casting Activity | Field application rate | Almost ceased | ||

| Aporrectodea caliginosa (Earthworm) | This compound-based herbicide | 3 months | Reproduction | Field application rate | Reduced by 56% |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the toxicological effects of this compound.

3.1 Acute Toxicity Testing in Fish (Static, Non-Renewal)

This protocol is adapted from methodologies used in studies assessing the lethal concentration of herbicides in fish.

-

Test Organism: A suitable fish species (e.g., Danio rerio, Oncorhynchus mykiss, Clarias gariepinus) is selected. Fish are acclimated to laboratory conditions for a specified period (e.g., 21 days) in dechlorinated tap water with controlled temperature and photoperiod.

-

Test Substance and Concentrations: A stock solution of this compound or a commercial formulation is prepared. A series of test concentrations and a control (without the test substance) are established.

-

Experimental Setup: Test chambers (e.g., glass aquaria or plastic tanks) are filled with the test solutions. A specific number of fish (e.g., 10) are randomly assigned to each chamber.

-

Exposure: The fish are exposed to the test substance for a fixed period, typically 96 hours. During this period, the fish are not fed, and the test solutions are not renewed (static test).

-

Observations: Mortality and any visible abnormalities in appearance or behavior are recorded at regular intervals (e.g., every 24 hours).

-

Data Analysis: The LC50 (the concentration that is lethal to 50% of the test organisms) and its 95% confidence limits are calculated using statistical methods such as probit analysis.

The following diagram illustrates the workflow for an acute fish toxicity test.

Caption: A diagram showing the workflow for acute fish toxicity testing.

3.2 Earthworm Reproduction Test (Adapted from ISO 11268-2)

This protocol is based on studies investigating the sublethal effects of this compound on earthworm reproduction.

-

Test Organism: Eisenia fetida is a commonly used species due to its ease of culture in the laboratory.

-

Test Substrate: A standardized artificial soil or a natural soil with known characteristics is used.

-

Test Substance Application: The test substance (this compound or formulation) is thoroughly mixed into the soil at various concentrations. A control group with untreated soil is also prepared.

-

Experimental Setup: Adult earthworms with a well-developed clitellum are selected and placed in containers with the prepared soil. The containers are maintained under controlled conditions of temperature, moisture, and light.

-

Exposure: The earthworms are exposed to the treated soil for a period of 56 days. During this time, they are fed a suitable organic material.

-

Assessment: After an initial 28-day period, the adult worms are removed, and their survival and change in biomass are recorded. The soil is then incubated for another 28 days to allow for the hatching of any cocoons produced.

-

Data Collection: The number of cocoons and juveniles produced in each container is counted.

-

Data Analysis: The reproductive output (number of juveniles per adult per week) is calculated and compared between the control and treatment groups using appropriate statistical tests.

3.3 Assessment of this compound Effects on Soil Microbial Activity

This protocol outlines a general method to assess the impact of this compound on soil microbial functions.

-

Soil Sampling: Soil samples are collected from the field or prepared as a standardized laboratory substrate.

-

This compound Application: this compound is applied to the soil samples at different concentrations, reflecting realistic field application rates. Control samples receive no this compound.

-

Incubation: The treated and control soil samples are incubated under controlled temperature and moisture conditions for a specific duration.

-

Enzyme Activity Assays: At the end of the incubation period, the activities of various soil enzymes are measured. These enzymes are indicators of microbial activity and nutrient cycling. Common enzymes assayed include:

-

Dehydrogenase: An indicator of overall microbial activity.

-

Phosphatase: Involved in phosphorus cycling.

-

β-glucosidase: Involved in carbon cycling.

-

-

Microbial Biomass Measurement: Techniques such as substrate-induced respiration or chloroform fumigation-extraction can be used to estimate the size of the microbial biomass.

-

Data Analysis: The enzyme activities and microbial biomass in the this compound-treated soils are compared to the control soils to determine the impact of the herbicide.

Conclusion

The extensive body of research reviewed in this technical guide demonstrates that this compound and its commercial formulations pose a significant toxicological risk to a wide range of non-target organisms. The effects are not limited to acute mortality but also include a variety of sublethal impacts on reproduction, development, behavior, and physiological functions. The disruption of the gut microbiome and the induction of oxidative stress are emerging as key mechanisms of toxicity in animals. The often-greater toxicity of formulated products compared to the active ingredient alone highlights the need for regulatory assessments to consider the entire product mixture. Future research should continue to investigate the long-term, multigenerational effects of this compound exposure and further elucidate the complex signaling pathways involved in its toxicity to better inform risk assessments and environmental protection strategies.

References

- 1. Understanding this compound and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 2. This compound: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. beyondpesticides.org [beyondpesticides.org]

The Unseen Toll: A Technical Guide to Glyphosate's Impact on Soil Microbial Community Structure

For Immediate Release

This technical guide provides an in-depth analysis of the multifaceted impacts of glyphosate, the world's most widely used herbicide, on the intricate ecosystem of soil microorganisms. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings on how this compound alters soil microbial community structure, function, and the critical ecosystem services they provide. The information presented herein is crucial for understanding the broader ecological consequences of this compound use and for developing sustainable agricultural and environmental management practices.

Executive Summary

This compound, the active ingredient in numerous commercial herbicides, is designed to inhibit the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids in plants and many microorganisms.[1][2] Its extensive application has raised significant concerns about its non-target effects on soil microbial communities, which are fundamental to soil health, nutrient cycling, and plant growth. This guide consolidates quantitative data from various studies, details common experimental protocols for assessing this compound's impact, and provides visual representations of key microbial pathways and experimental workflows.

The evidence indicates that this compound's impact on soil microbes is complex and often contradictory, with effects varying based on soil type, this compound concentration, application frequency, and the specific microbial groups being studied.[3][4] While some microbes can degrade this compound and utilize it as a source of phosphorus, nitrogen, or carbon, others are susceptible to its inhibitory effects.[5] Significant alterations in the abundance of key microbial phyla, such as Proteobacteria and Acidobacteria, have been reported, alongside detrimental effects on beneficial symbionts like arbuscular mycorrhizal fungi (AMF) and nitrogen-fixing bacteria.

Quantitative Impacts of this compound on Soil Microbial Communities

The following tables summarize the quantitative data from multiple studies, offering a comparative overview of this compound's effects on various microbial parameters.

Table 1: Effects of this compound on Soil Microbial Populations

| Microbial Group | This compound Concentration/Dosage | Observed Effect | Percentage Change | Reference |

| Total Bacteria | High concentrations | Inhibition | Not specified | |

| Field dose | Enhancement | Not specified | ||

| 5000 mg/kg | Increase in Pseudomonas, Arthrobacter, Xanthomonas, Bacillus | Not specified | ||

| Gram-negative bacteria (FAMEs) | Five repeated applications | Increased concentration | Not specified | |

| Azotobacter sp. | High concentrations (undiluted) | Inhibitory | Not specified | |

| Field dose, double dose, triple dose | Enhanced growth | Not specified | ||

| Azotobacter chroococcum | > 4 kg ha⁻¹ | Inhibitory effect on growth | Not specified | |

| Azotobacter vinelandii | > 4 kg ha⁻¹ | Inhibitory effect on growth | Not specified | |

| Arbuscular Mycorrhizal Fungi (AMF) | Recommended field rate | Reduced spore viability | 5.8 to 7.7-fold higher viability in untreated soils | |

| Recommended field rate | Reduced root colonization | Significantly lower than untreated | ||

| Not specified | 40% reduction of mycorrhization | -40% | ||

| Fungi (Aspergillus nidulans) | Below recommended agricultural rate | Toxic | Not specified | |

| Proteobacteria | Not specified | Increased relative abundance | Not specified | |

| Acidobacteria | Not specified | Decreased relative abundance | Not specified |

Table 2: Effects of this compound on Soil Enzyme Activities and Biochemical Parameters

| Enzyme/Parameter | This compound Concentration/Dosage | Observed Effect | Percentage Change | Reference |

| Dehydrogenase Activity | 0.5 litre ha⁻¹ | Significantly higher | Not specified | |

| 21.6 kg/ha | Inhibition | Not specified | ||

| Urease Activity | 0.5 litre ha⁻¹ | Significantly higher | Not specified | |

| 2.5 and 3.0 litre ha⁻¹ | Significantly lower | Not specified | ||

| Acid Phosphatase Activity | 0.5 litre ha⁻¹ | Highest activity | Not specified | |

| Increased levels | Decreased activity | Not specified | ||

| Alkaline Phosphatase Activity | 1.0 litre ha⁻¹ | Highest activity | Not specified | |

| Increased levels | Decreased activity | Not specified | ||

| Nitrogen Fixation (A. vinelandii) | 20 kg ha⁻¹ | Drastic drop | -80% | |

| Nitrogen Fixation (A. chroococcum) | 28 kg ha⁻¹ | Drastic drop | -98% | |

| Soil Respiration | 20 kg ha⁻¹ (A. vinelandii) | Inhibition | -60% | |

| 28 kg ha⁻¹ (A. chroococcum) | Inhibition | Similar to A. vinelandii | ||

| Up to 50 mM | Increased rate | Not specified | ||

| 500 mM | Inhibitory effect | Not specified | ||

| Carbon Mineralization | 47-234 µg ai g⁻¹ soil | Increased rate | Not specified | |

| Nitrogen Mineralization | 47-234 µg ai g⁻¹ soil | Increased rate | Not specified | |

| Soil Hydrolytic Activity | Up to threefold label rates | Reduction | Up to -19% |

Experimental Protocols

Understanding the methodologies employed in studying this compound's impact is critical for interpreting the data and designing future research. The following sections detail common experimental protocols.

Soil Sampling and Preparation

-

Sample Collection: Soil samples are typically collected from the top layer (e.g., 0-15 cm) of the experimental plots. For rhizosphere studies, soil adhering to plant roots is collected.

-

Sample Processing: Samples are often sieved to remove large debris and homogenized. For microbial analysis, samples are stored at low temperatures (e.g., 4°C or -20°C) to preserve the microbial community structure.

-

Experimental Units: Studies often utilize microcosms (e.g., pots or flasks) in a controlled laboratory or greenhouse setting, or field plots for in-situ investigations.

This compound Application

-

Formulations: Both technical grade this compound and commercial formulations (e.g., Roundup) are used to assess the effects of the active ingredient versus the complete product, which contains surfactants and other additives.

-

Application Rates: A range of concentrations are typically tested, including recommended field application rates, and multiples thereof, to simulate both typical and overuse scenarios. Application can be directly to the soil or as a foliar spray to plants in the system.

Microbial Community Analysis

-

Cultivation-Dependent Methods: This involves isolating and culturing microorganisms on specific media. For example, Azotobacter species can be isolated using Ashby's glucose agar.

-

Cultivation-Independent Methods:

-

Phospholipid Fatty Acid (PLFA) Analysis: PLFA profiles are used to provide a snapshot of the total microbial biomass and the relative abundance of broad microbial groups (e.g., Gram-positive and Gram-negative bacteria, fungi).

-

16S rRNA and ITS Gene Sequencing: High-throughput sequencing of the 16S rRNA gene (for bacteria and archaea) and the Internal Transcribed Spacer (ITS) region (for fungi) allows for detailed taxonomic identification and quantification of microbial diversity and community composition.

-

Fatty Acid Methyl Esters (FAMEs) Analysis: This technique is used to analyze the microbial community structure by examining the fatty acid profiles of the microorganisms.

-

Measurement of Soil Enzyme Activities

-

Dehydrogenase Activity: This assay, often using triphenyl tetrazolium chloride (TTC) as a substrate which is reduced to triphenyl formazan (TPF), measures the total oxidative activity of the microbial community.

-

Phosphatase Activity (Acid and Alkaline): These assays measure the rate of hydrolysis of organic phosphorus compounds, a key step in phosphorus cycling. p-Nitrophenyl phosphate (PNP) is a commonly used substrate.

-

Urease Activity: This assay quantifies the hydrolysis of urea to ammonia and is an indicator of nitrogen mineralization potential.

Measurement of Microbial Respiration and Mineralization

-

Soil Respiration: This is typically measured by quantifying the amount of carbon dioxide (CO₂) evolved from the soil over a specific period, often using gas chromatography or infrared gas analysis.

-

Nitrogen and Carbon Mineralization: These processes are assessed by measuring the changes in inorganic nitrogen (ammonium and nitrate) and dissolved organic carbon concentrations in the soil over time.

Visualizing the Impact: Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to this compound's interaction with soil microbes.

This compound's Mode of Action: Inhibition of the Shikimate Pathway

Caption: Inhibition of the shikimate pathway by this compound.

Microbial Degradation Pathways of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and Roundup proven to disrupt gut microbiome by inhibiting shikimate pathway [gmwatch.org]

- 3. soilassociation.org [soilassociation.org]

- 4. soilassociation.org [soilassociation.org]

- 5. Biodegradation Potential of this compound by Bacteria: A Systematic Review on Metabolic Mechanisms and Application Strategies [mdpi.com]

An In-depth Technical Guide to the Biochemical Basis of Glyphosate Resistance in Weeds

Audience: Researchers, scientists, and drug development professionals

Abstract: The widespread adoption of glyphosate, a potent broad-spectrum herbicide, has been a cornerstone of modern agriculture. However, its sustained use has imposed immense selection pressure, leading to the evolution of this compound-resistant (GR) weeds, now numbering over 50 species. Understanding the intricate biochemical and molecular mechanisms underpinning this resistance is critical for developing sustainable weed management strategies and designing next-generation herbicides. This guide provides a detailed examination of the primary mechanisms of this compound resistance, categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). It includes quantitative data on resistance levels, detailed experimental protocols for mechanism elucidation, and visual diagrams of key pathways and workflows.

Introduction: this compound's Mode of Action